Product packaging for Fmoc-Asp(Ompe)-OH(Cat. No.:CAS No. 180675-08-5)

Fmoc-Asp(Ompe)-OH

Cat. No.: B613553
CAS No.: 180675-08-5
M. Wt: 439.51
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Protected Aspartic Acid in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Overview of Fmoc Strategy in Peptide Synthesis

The Fmoc solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. unibo.itgoogle.com The strategy relies on the use of the base-labile Fmoc group to protect the α-amino group of the incoming amino acid. unibo.itnih.gov Each cycle of peptide chain elongation involves the deprotection of the Fmoc group with a base, typically piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid. iris-biotech.degoogle.com The side chains of trifunctional amino acids are protected with acid-labile groups, which remain intact throughout the synthesis and are removed in the final cleavage step. google.compeptide.com This orthogonal protection scheme allows for the selective removal of the N-terminal protecting group without affecting the side-chain protectors. researchgate.net

Challenges Associated with Aspartic Acid Residues in Peptide Synthesis

The incorporation of aspartic acid (Asp) residues into a peptide sequence during Fmoc SPPS is notoriously problematic due to the propensity for aspartimide formation. iris-biotech.deresearchgate.netiris-biotech.de This side reaction is particularly pronounced in sequences containing Asp followed by amino acids like glycine (B1666218), asparagine, or serine. iris-biotech.decem.com The formation of aspartimide can lead to a cascade of undesirable outcomes, including chain termination, the formation of β- and D-aspartyl peptides, and racemization, all of which complicate the purification process and reduce the yield of the target peptide. iris-biotech.deresearchgate.netsigmaaldrich.com

Aspartimide Formation and its Mechanism

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly when aspartic acid is present in the peptide chain. iris-biotech.denih.gov This intramolecular cyclization reaction is initiated by the deprotection of the Fmoc group, which exposes the peptide to basic conditions. iris-biotech.deiris-biotech.de The resulting succinimide (B58015) ring is unstable and can undergo further reactions, leading to a mixture of unwanted by-products. iris-biotech.desigmaaldrich.com

The mechanism of aspartimide formation involves a base-catalyzed intramolecular cyclization. unibo.itgoogle.com Following the removal of the Fmoc protecting group with a base like piperidine, the newly liberated secondary amine can act as an internal nucleophile. iris-biotech.deunibo.it This amine attacks the carbonyl carbon of the side-chain ester of the preceding aspartic acid residue, leading to the formation of a five-membered succinimide ring, known as an aspartimide. unibo.itiris-biotech.de The reactivity of the side-chain carboxylic group is a key factor in this process. unibo.it

The formed aspartimide ring is highly susceptible to nucleophilic attack. iris-biotech.demdpi.com Ring-opening by residual water or the base used for Fmoc deprotection (e.g., piperidine) can occur at two positions on the succinimide ring. iris-biotech.deunibo.it Attack at the α-carbonyl group regenerates the desired α-aspartyl peptide linkage, while attack at the β-carbonyl group results in the formation of an isomeric β-aspartyl peptide. iris-biotech.desigmaaldrich.commdpi.com The formation of β-aspartyl peptides is a major concern as they are often difficult to separate from the desired α-peptide due to similar physical properties. sigmaaldrich.comresearchgate.netnih.gov

A further complication arising from aspartimide formation is racemization at the α-carbon of the aspartic acid residue. iris-biotech.deresearchgate.net The formation of the planar succinimide ring intermediate leads to the loss of stereochemical integrity at the α-carbon. iris-biotech.deresearchgate.netx-mol.net Subsequent non-stereospecific ring opening can result in a mixture of both D- and L-isomers of both the α- and β-aspartyl peptides, further contaminating the final product and reducing the yield of the desired enantiomerically pure peptide. iris-biotech.desigmaaldrich.commdpi.com

To mitigate these challenges, Fmoc-Asp(Ompe)-OH was developed. The bulky 3-methylpent-3-yl (Ompe) ester protecting group on the side chain provides significant steric hindrance, which effectively suppresses the initial intramolecular cyclization, thereby minimizing aspartimide formation and its subsequent problematic side reactions. sigmaaldrich.comiris-biotech.de

Research Findings on this compound

Comparative studies have demonstrated the effectiveness of the Ompe protecting group in reducing aspartimide formation compared to the more conventional tert-butyl (OtBu) group. In one study, the use of Fmoc-D-Asp(OMpe)-OH in the synthesis of a model peptide resulted in a significant reduction of aspartimide-related by-products from 58% to 25% when compared to the Fmoc-Asp(OtBu)-OH derivative. Another study highlighted that the use of this compound nearly eliminated aspartimide formation in sequences containing Asp-Asn and Asp-Arg motifs. sigmaaldrich.com

PropertyValueSource
Molecular Formula C25H29NO6 sigmaaldrich.comiris-biotech.delookchem.comscbt.comachemblock.com
Molecular Weight 439.51 g/mol iris-biotech.descbt.com
CAS Number 180675-08-5 sigmaaldrich.comiris-biotech.delookchem.comscbt.comachemblock.com
Purity ≥98% (HPLC)
Enantiomeric Purity ≥99.5%
Solubility Soluble in DMF, DMSO, and dichloromethane (B109758) (DCM)
Storage Temperature -20°C iris-biotech.de
Difficulties in Purification and Detection of By-products

Aspartimide formation is a significant side reaction in Fmoc-based SPPS that can generate numerous by-products. nih.gov This occurs when the peptide chain containing aspartic acid is exposed to strong bases, such as piperidine. iris-biotech.denih.gov The resulting cyclic aspartimide intermediate can undergo further reactions, including epimerization and ring-opening by hydrolysis or aminolysis, leading to the formation of D/L-α- and β-aspartyl peptides and their corresponding piperidide adducts. iris-biotech.desemanticscholar.org

A primary challenge lies in the purification and detection of these by-products. biotage.comiris-biotech.de Several of the generated impurities, specifically the β-aspartyl and epimerized α-aspartyl peptides, are particularly problematic as they often have the same mass and similar retention times in reverse-phase high-performance liquid chromatography (RP-HPLC) as the desired peptide. semanticscholar.org This co-elution makes their separation and removal from the final product exceptionally difficult, if not impossible. semanticscholar.orgiris-biotech.de The mass-neutral nature of these side products also complicates their detection by mass spectrometry, potentially leading to hidden contaminants in the purified peptide. biotage.com These purification difficulties can result in lower yields and increased time and cost for the synthesis of aspartate-containing peptides. iris-biotech.deiris-biotech.de

Sequence Dependency of Aspartimide Formation (e.g., Asp-Gly, Asp-Asn, Asp-Arg, Asp-Cys)

The propensity for aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid in the peptide sequence. iris-biotech.denih.gov Certain sequences are notoriously prone to this side reaction due to the steric and electronic properties of the C-terminal neighboring residue.

Key sequences known for their high susceptibility to aspartimide formation include:

Asp-Gly: This is widely considered the most problematic sequence due to the lack of steric hindrance from the glycine residue, which facilitates the cyclization reaction. nih.govrsc.org

Asp-Asn: The side chain of asparagine can also contribute to the instability of the preceding aspartic acid residue. iris-biotech.degoogle.com

Asp-Arg: Arginine-containing sequences are also known to be susceptible to this side reaction. iris-biotech.degoogle.com

Asp-Cys: The presence of cysteine following aspartic acid increases the likelihood of aspartimide formation. google.comresearchgate.net

Systematic studies have been conducted to quantify the extent of by-product formation in various Asp-Xaa sequences. For instance, in model peptides like H-Val-Lys-Asp-Xaa-Tyr-Ile-OH, significant amounts of by-products were observed when Xaa was Asp(OtBu), Arg(Pbf), Asn(Mtt), or Cys(Acm). nih.gov The base-catalyzed nature of this reaction means that repeated exposure to piperidine during the synthesis of long peptides exacerbates the problem, especially in these sensitive sequences. google.com

Evolution of Protecting Group Strategies for Aspartic Acid in Fmoc SPPS

To address the persistent issue of aspartimide formation, significant research has focused on developing alternative side-chain protecting groups for aspartic acid.

Limitations of Standard tert-Butyl (OtBu) Protecting Group

For many years, the standard protecting group for the β-carboxyl function of aspartic acid in Fmoc SPPS has been the tert-butyl (OtBu) ester. nih.gov While effective in many contexts, the OtBu group offers insufficient protection against aspartimide formation, particularly in susceptible sequences. google.combiocrick.com During the repetitive piperidine treatments required for Fmoc deprotection, the OtBu-protected aspartyl residues are prone to cyclization. For example, in the synthesis of a model peptide containing an Asp(OtBu)-Gly sequence, impurities related to aspartimide formation can be as high as 44%. nih.gov The use of Fmoc-Asp(OtBu)-OH can lead to significant levels of by-products, complicating purification and reducing the yield of the target peptide. biocrick.com

Introduction of Sterically Hindered Protecting Groups

A primary strategy to overcome the limitations of the OtBu group has been the introduction of more sterically bulky protecting groups. biotage.comiris-biotech.dersc.org The underlying principle is that a larger protecting group can physically obstruct the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thereby inhibiting the formation of the succinimide ring. biotage.comiris-biotech.de

The rationale for employing sterically hindered protecting groups is to create a "shield" around the β-carbonyl group of the aspartic acid side chain. iris-biotech.de By increasing the steric bulk, these groups interfere with the intramolecular cyclization that initiates aspartimide formation. lookchem.com This steric hindrance raises the energy barrier for the formation of the five-membered ring intermediate. It has been observed that not only the bulk but also the flexibility of the protecting group can play a role in its effectiveness. biotage.com Analogues of the tert-butyl group, where methyl groups are replaced by longer alkyl chains, have proven to be effective at shielding the aspartyl β-carboxyl group and reducing the formation of unwanted by-products. iris-biotech.de

This compound, where Ompe stands for 3-methyl-3-pentyl, was one of the earlier developments in sterically hindered protecting groups. advancedchemtech.comsigmaaldrich.com It offers significantly more protection against aspartimide formation than the standard OtBu group. sigmaaldrich.comcem.com

Further advancements have led to the development of even bulkier protecting groups, such as 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno). nih.gov Comparative studies have demonstrated the superior performance of these newer derivatives.

Protecting GroupStructureEffectiveness in Reducing Aspartimide Formation
OtBu tert-butylStandard, but often insufficient protection, especially in sensitive sequences. google.com
Ompe 3-methyl-3-pentylOffers considerably more protection than OtBu. sigmaaldrich.comiris-biotech.de
OEpe 3-ethyl-3-pentylShows a dramatic reduction in aspartimide formation compared to OtBu and Ompe. iris-biotech.demerckmillipore.com
OPhp 4-n-propyl-4-heptylProved to be extremely effective in minimizing by-products. nih.gov
OBno 5-n-butyl-5-nonylProvides superior protection, even in the most difficult Asp-Gly sequences. nih.goviris-biotech.de

In direct comparisons using a model scorpion toxin II peptide, Fmoc-Asp(OBno)-OH demonstrated the best results, reducing aspartimide formation to almost undetectable levels for Asp-Asn and Asp-Arg sequences and to only 0.1% per cycle for the challenging Asp-Gly sequence. These bulky protecting groups have proven to be highly effective in minimizing aspartimide-related by-products, even under elevated temperatures or with stronger bases like DBU. nih.gov

Rationale for Increased Steric Bulk

Position of this compound in Current Peptide Synthesis Methodologies

In the landscape of contemporary peptide synthesis, this compound is recognized as a valuable tool for addressing the persistent challenge of aspartimide formation, especially in sequences containing aspartic acid. researchgate.netiris-biotech.de The standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology often employs a tert-butyl (OtBu) group to protect the side chain of aspartic acid. merckmillipore.com However, this protection can be insufficient, particularly during the repeated piperidine treatments required for Fmoc deprotection, which can lead to the formation of aspartimide-related byproducts. merckmillipore.comsigmaaldrich.com

The introduction of the bulkier 3-methyl-pent-3-yl (Ompe) protecting group in this compound offers enhanced steric shielding of the aspartyl β-carbonyl group. iris-biotech.demerckmillipore.com This increased bulk significantly reduces the likelihood of the peptide backbone's nitrogen atom attacking the side-chain carbonyl, the key step in aspartimide formation. merckmillipore.com This makes this compound particularly useful for synthesizing peptides with sequences that are prone to this side reaction, such as those containing Asp-Gly (DG), Asp-Asn (DN), Asp-Ser (DS), and Asp-Thr (DT) motifs. cem.com

Research has demonstrated the superior performance of the Ompe group in minimizing these unwanted byproducts. For instance, in the synthesis of a model peptide, the use of this compound was shown to dramatically reduce aspartimide formation compared to its OtBu counterpart. merckmillipore.com This is crucial for the synthesis of long peptides where the cumulative effect of repeated deprotection steps can lead to a significant accumulation of impurities. merckmillipore.com

While highly effective, this compound is part of a broader strategy that includes other modified aspartic acid derivatives designed to tackle aspartimide formation. Researchers have developed other hindered protecting groups like 3-ethyl-3-pentyl (OEpe) and 5-n-butyl-5-nonyl (OBno). nih.gov Comparative studies have shown that while this compound provides substantial protection, derivatives like Fmoc-Asp(OBno)-OH can offer even greater suppression of aspartimide formation, especially in very sensitive sequences. sigmaaldrich.com

The choice of which aspartic acid derivative to use often depends on the specific peptide sequence, the synthesis conditions (such as temperature), and the desired purity of the final product. nih.gov The development and application of these specialized building blocks, including this compound, highlight the ongoing efforts within peptide chemistry to refine synthesis methodologies and enable the production of increasingly complex and pure peptides for research and therapeutic applications. archivemarketresearch.com

Detailed Research Findings:

A comparative study highlighted that in the synthesis of the scorpion toxin II model peptide, using this compound instead of Fmoc-Asp(OtBu)-OH reduced the extent of aspartimide formation per 10-minute piperidine treatment at room temperature from approximately 1.24% to 0.4%. merckmillipore.com Another study showed that for the model peptide VKDGYI, aspartimide-related by-products were limited to 25% after 120 piperidine deprotection cycles when using this compound, compared to 58% with Fmoc-Asp(OtBu)-OH. These findings underscore the significant improvement in peptide purity achievable with the Ompe protecting group.

However, it is also noted that in extremely challenging sequences, such as those containing Asp-Gly, even the Ompe group may not completely prevent aspartimide formation. sigmaaldrich.com This has led to the development of even more sterically hindered or alternative protection strategies for the most difficult cases. sigmaaldrich.comiris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29NO6 B613553 Fmoc-Asp(Ompe)-OH CAS No. 180675-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGKUYKLHYQKPL-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(CC)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718532
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180675-08-5
Record name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-[(3-methylpentan-3-yl)oxy]-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-asp(OMpe)-OH
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis and Derivatization of Fmoc Asp Ompe Oh

General Synthetic Routes to Fmoc-Protected Amino Acid Derivatives

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a base-labile protecting group for the α-amino function of amino acids. researchgate.netgoogle.com Its stability under acidic conditions and easy removal with a weak base, typically piperidine (B6355638), allows for the selective deprotection of the N-terminus during the stepwise elongation of a peptide chain. The general synthesis of Fmoc-amino acids involves the reaction of a free amino acid with an activated Fmoc reagent.

Common methods for this N-acylation include:

Reaction with Fmoc-Chloride (Fmoc-Cl): A widely used method involves dissolving the amino acid in an aqueous basic solution, such as aqueous sodium bicarbonate or sodium carbonate, mixed with an organic solvent like dioxane. The mixture is cooled, and Fmoc-Cl is added portion-wise. The reaction proceeds for several hours, after which the product is typically isolated by acidification and extraction. rsc.org

Reaction with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu): This reagent is another effective agent for Fmoc protection. The reaction is often carried out under similar conditions to those used for Fmoc-Cl, reacting the amino acid with Fmoc-OSu in a mixed solvent system with a base.

Silylation-based Methods: To perform the reaction under anhydrous conditions, the amino acid can first be treated with a silylating agent, such as trimethylsilyl (B98337) chloride. google.com This converts the amino acid into a more soluble silylated derivative, which is then reacted with Fmoc-Cl in an organic solvent. google.com

These methods provide high yields of the desired Fmoc-protected amino acid, which can then be purified and used in subsequent synthetic steps, such as side-chain modification or direct incorporation into a peptide sequence. google.comrsc.org

Specific Synthesis of Fmoc-Asp(Ompe)-OH

The synthesis of this compound is a multi-step process that begins with the readily available aspartic acid. The procedure involves the initial protection of the α-amino group, followed by the specific esterification of the β-carboxyl group of the side chain.

A representative synthesis can be broken down into two primary stages:

N-terminal Fmoc Protection: D-aspartic acid is dissolved in a mixture of dioxane and a 10% sodium bicarbonate solution. The solution is cooled to 0°C, and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is added dropwise. The reaction is stirred for several hours to ensure complete protection of the α-amino group, yielding Fmoc-D-Asp-OH. A high yield of 92% has been reported for this step.

Side-Chain Esterification: The resulting Fmoc-D-Asp-OH is then esterified with 3-methyl-3-pentanol (B165633), the alcohol corresponding to the Ompe group. This reaction is typically performed in a solvent like dichloromethane (B109758) (DCM).

Esterification Methodology for Ompe Side Chain

The introduction of the bulky 3-methyl-3-pentyl (Ompe) ester onto the side-chain carboxyl group of Fmoc-Asp-OH is a critical step that imparts the derivative with its desirable properties, namely the suppression of aspartimide formation. cem.comiris-biotech.de This side reaction is a significant problem during Fmoc-based SPPS, especially in sequences containing aspartic acid followed by residues like glycine (B1666218), asparagine, or serine. cem.combiotage.com

The esterification is a condensation reaction facilitated by coupling agents. A common and effective method involves the use of a carbodiimide (B86325), such as 1,3-diisopropylcarbodiimide (DIC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). In this process, Fmoc-D-Asp-OH is dissolved in DCM, followed by the addition of HOBt, DIC, and 3-methyl-3-pentanol (the Ompe alcohol). The reaction mixture is stirred at room temperature for an extended period, typically around 18 hours, to drive the esterification to completion.

The general mechanism involves the activation of the side-chain carboxylic acid by HOBt/DIC to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the hydroxyl group of 3-methyl-3-pentanol, yielding the desired β-ester and urea (B33335) byproducts.

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis of this compound is dependent on the careful control of reaction parameters to maximize product yield and purity.

StepReactantsReagents/SolventsConditionsReported Yield
1. Fmoc Protection D-Aspartic Acid, Fmoc-ClDioxane, 10% NaHCO₃0°C to room temp., 6 hours92%
2. Esterification Fmoc-D-Asp-OH, 3-methyl-3-pentanolHOBt, DIC, DCMRoom temp., 18 hoursNot specified, but considered a standard procedure.

Optimization strategies focus on ensuring the complete activation of the carboxylic acid while minimizing side reactions. The use of coupling additives like HOBt is crucial as it helps to suppress racemization and improve the efficiency of the esterification compared to using a carbodiimide alone. The reaction time and temperature are also optimized to ensure the reaction goes to completion without degrading the product. Purification is typically achieved through extraction and precipitation or chromatography to remove unreacted starting materials and byproducts from the coupling agents.

Preparation of Related Fmoc-Asp(Ompe) Derivatives for Specific Applications

The success of the Ompe group in preventing aspartimide formation has led to the development of other aspartic acid derivatives with bulky side-chain protecting groups. These related compounds are synthesized to offer alternative or improved properties for specific challenges in peptide synthesis. The choice of derivative often depends on the specific peptide sequence, the desired cleavage conditions, and the need for orthogonal protection strategies.

For instance, while the Ompe group is highly effective, researchers have explored other esters to further refine the balance between steric hindrance and reactivity. google.comsigmaaldrich.com The synthesis of these related derivatives generally follows a similar pathway to that of this compound: N-terminal Fmoc protection followed by side-chain esterification with the corresponding alcohol.

Below is a comparison of this compound with other relevant derivatives:

CompoundSide-Chain Protecting GroupKey Feature/Application
This compound 3-methyl-3-pentyl (OMpe)Excellent suppression of aspartimide formation due to high steric bulk. iris-biotech.de
Fmoc-Asp(OtBu)-OH tert-butyl (OtBu)The standard, widely used protecting group; less effective at preventing aspartimide formation than Ompe. iris-biotech.degoogle.com
Fmoc-Asp(OBno)-OH 2,6-dichlorobenzyl (Bno)Offers superior suppression of aspartimide formation, even more so than Ompe in some difficult sequences. sigmaaldrich.com
Fmoc-Asp(OPhp)-OH 4-(N-Piperidinyl)benzyl (Php)Shown to be significantly effective in preventing aspartimide formation. google.com
Fmoc-Asp(OAllyl)-OH Allyl (OAll)Orthogonal protecting group that can be selectively removed using palladium catalysts, useful in synthesizing cyclic or branched peptides.
Fmoc-Asp(cHx)-OH Cyclohexyl (cHx)Used for side-chain specific derivatization and in situ cyclization strategies. iris-biotech.de

The preparation of these derivatives is driven by the continuous need for more robust and efficient tools in peptide synthesis. By creating a portfolio of side-chain protected aspartic acid building blocks, chemists can select the optimal derivative that minimizes side reactions and maximizes the purity and yield of complex target peptides. sigmaaldrich.com

Application of Fmoc Asp Ompe Oh in Solid Phase Peptide Synthesis Spps

Integration into Fmoc/tBu Strategy

Fmoc-Asp(Ompe)-OH is fully compatible with the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy. google.com This method relies on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids and acid-labile protecting groups, such as the tert-butyl (tBu) group, for the permanent protection of reactive side chains. google.com The Ompe (3-methylpent-3-yl) group on the side chain of this compound is designed to be stable during the repetitive piperidine (B6355638) treatments required for Fmoc group removal but can be cleaved under the final acidic conditions used to deprotect the side chains and release the peptide from the solid support. google.com This integration allows for its seamless substitution for the more standard Fmoc-Asp(OtBu)-OH in SPPS protocols, particularly when synthesizing peptides prone to aspartimide-related impurities. google.comcem.com

Coupling Efficiency and Reaction Kinetics

The efficiency of coupling amino acids is a critical factor in SPPS, directly impacting the yield and purity of the final peptide. The structural features of this compound, specifically the bulky Ompe protecting group, influence its reactivity during the acylation and amide bond formation steps.

Effect of Ompe Group on Acylation and Amide Bond Formation

The Ompe group is a tertiary alkyl ester, which provides significant steric hindrance around the side-chain carboxyl group. sigmaaldrich.comiris-biotech.deadvancedchemtech.com This bulkiness is primarily intended to prevent the intramolecular cyclization that leads to aspartimide formation. advancedchemtech.comiris-biotech.de While this steric bulk is advantageous for minimizing side reactions, it can also influence the rate of the desired amide bond formation. The increased size of the Ompe group compared to the standard OtBu group may slightly reduce the coupling efficiency in some contexts, potentially requiring longer reaction times or the use of more potent activation methods to ensure complete incorporation into the peptide chain. However, it is generally considered that the Ompe group does not significantly negatively affect coupling efficiency in a way that outweighs its benefits in preventing aspartimide formation. google.com The primary function of the Ompe group is to shield the aspartyl β-carbonyl group, thereby reducing the likelihood of the backbone amide nitrogen attacking it. iris-biotech.de

Influence of Coupling Reagents and Additives (e.g., HBTU, DIC, HOBt, Oxyma Pure)

The choice of coupling reagents and additives plays a crucial role in optimizing the incorporation of this compound and other amino acids during SPPS. Common coupling reagents are categorized as either aminium/uronium salts (like HBTU) or carbodiimides (like DIC), often used in conjunction with additives such as HOBt or Oxyma Pure. sigmaaldrich.combachem.com

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) , when used with a tertiary base like diisopropylethylamine (DIEA), efficiently activates the carboxylic acid of the incoming amino acid, facilitating rapid amide bond formation. google.comwpmucdn.com This is a common activation method used in automated peptide synthesis. google.com

DIC (N,N'-Diisopropylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure (Ethyl cyanohydroxyiminoacetate) forms a highly reactive ester intermediate that readily acylates the free amine of the resin-bound peptide. wpmucdn.comamazonaws.com The DIC/Oxyma Pure combination is often favored as it is considered a safer and non-explosive alternative to HOBt-based reagents and can lead to increased yield and reduced epimerization. sigmaaldrich.comamazonaws.com

The use of these activators and additives can help to overcome any potential steric hindrance from the Ompe group, ensuring efficient coupling. wpmucdn.com For particularly difficult couplings, extending the reaction time or performing a double coupling can be employed. wpmucdn.com

Mitigation of Aspartimide Formation

The principal advantage of utilizing this compound in SPPS is the significant reduction of aspartimide formation. sigmaaldrich.comiris-biotech.desigmaaldrich.com This side reaction is particularly problematic for peptide sequences containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs. cem.com Aspartimide formation is initiated by the base-catalyzed intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain carbonyl group. merckmillipore.com This leads to the formation of a succinimide (B58015) ring, which can then undergo epimerization and ring-opening to yield a mixture of α- and β-aspartyl peptides, as well as their D-isomers, which are often difficult to separate from the target peptide. merckmillipore.com

Comparative Studies with Fmoc-Asp(OtBu)-OH

Multiple studies have demonstrated the superiority of this compound over the standard Fmoc-Asp(OtBu)-OH in suppressing aspartimide formation. In a comparative synthesis of a model peptide, the use of this compound resulted in a significant decrease in aspartimide-related byproducts from 58% (when using Fmoc-Asp(OtBu)-OH) to 25% after prolonged treatment with piperidine. Another study on the synthesis of the scorpion toxin II peptide (VKDXYI, where X can be Gly, Asn, or Arg) also highlighted the effectiveness of Ompe protection. For instance, in the Asp-Arg sequence, the extent of aspartimide formation per 10-minute piperidine treatment was approximately 0.4% with Asp(OMpe), compared to 1.24% with Asp(OtBu). merckmillipore.com Similarly, for the Asp-Asn sequence, the values were 0.5% for Asp(OMpe) and 1.65% for Asp(OtBu). merckmillipore.com

Comparative Aspartimide Formation: this compound vs. Fmoc-Asp(OtBu)-OH
Peptide Sequence MotifProtecting GroupAspartimide Formation (%)Reference
Model Peptide (prolonged piperidine treatment)OtBu58
Model Peptide (prolonged piperidine treatment)OMpe25
VKDGYI (Asp-Arg)OtBu~1.24 per cycle merckmillipore.com
VKDGYI (Asp-Arg)OMpe~0.4 per cycle merckmillipore.com
VKDGYI (Asp-Asn)OtBu~1.65 per cycle merckmillipore.com
VKDGYI (Asp-Asn)OMpe~0.5 per cycle merckmillipore.com

Role of Ompe's Bulky Nature in Suppressing Side Reactions

The effectiveness of the Ompe group in mitigating aspartimide formation lies in its steric bulk. advancedchemtech.comiris-biotech.de The 3-methylpent-3-yl group is significantly larger than the tert-butyl group, providing a more substantial steric shield around the side-chain ester linkage. advancedchemtech.comiris-biotech.de This steric hindrance physically obstructs the approach of the backbone amide nitrogen to the side-chain carbonyl carbon, thereby increasing the energy barrier for the intramolecular cyclization reaction. iris-biotech.de By suppressing the initial formation of the succinimide intermediate, this compound effectively prevents the cascade of subsequent side reactions, leading to a purer crude peptide product with a higher yield of the desired α-aspartyl peptide. iris-biotech.de This is particularly crucial in the synthesis of long peptides or those containing multiple aspartic acid residues, where the cumulative effect of even low levels of aspartimide formation per cycle can be substantial.

Impact on Peptide Purity and Yield

The bulky nature of the Ompe group provides significant steric hindrance, which effectively minimizes the base-catalyzed cyclization that initiates aspartimide formation. lookchem.comcem.com This is particularly crucial in sequences prone to this side reaction, such as those containing Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr motifs. cem.comcem.com

Comparative studies have highlighted the superior performance of the Ompe protecting group over the more conventional tert-butyl (OtBu) group. For instance, in the synthesis of a model peptide (VKDGYI), the use of this compound limited aspartimide by-products to 25% after 120 piperidine deprotection cycles, whereas Fmoc-Asp(OtBu)-OH resulted in 58% of such impurities. In another example, substituting OtBu with Ompe in a different peptide synthesis increased the product yield from 9% to 34%.

Table 1: Comparative Data on Aspartimide Formation

Protecting GroupPeptide SequenceConditionsAspartimide By-products (%)Reference
OmpeVKDGYI120 piperidine deprotection cycles25
OtBuVKDGYI120 piperidine deprotection cycles58
OmpeDARPin pE59 (Asp-Asn motif)Standard SPPS<3
OtBuDARPin pE59 (Asp-Asn motif)Standard SPPS≈12
OBnoVKDXYI (X=N, R)200 min piperidine treatmentAlmost undetectable sigmaaldrich.com
OmpeVKDXYI (X=N, R)200 min piperidine treatmentSignificantly higher than OBno sigmaaldrich.com
OtBuVKDXYI (X=N, R)200 min piperidine treatmentSignificantly higher than OBno sigmaaldrich.com

Stability of Ompe Protecting Group Under SPPS Conditions

The efficacy of a protecting group in SPPS is largely dependent on its stability under the various chemical conditions employed throughout the synthesis cycles. The Ompe group has been demonstrated to possess a favorable stability profile for Fmoc-based SPPS.

A key requirement for any side-chain protecting group in Fmoc-based SPPS is its stability during the repeated piperidine treatments used to remove the Nα-Fmoc group. iris-biotech.de This principle of "orthogonality" ensures that the side-chain protection remains intact while the N-terminus is deprotected for the next coupling step. biosynth.comnih.gov

The Ompe group exhibits excellent stability under standard Fmoc deprotection conditions, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). google.comcsic.es This stability is attributed to the steric bulk of the trialkylcarbinol-based ester, which hinders nucleophilic attack by piperidine. researchgate.netresearchgate.net Even under harsher Fmoc deprotection conditions, such as those employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which are sometimes necessary for aggregation-prone sequences, the Ompe group offers a degree of stability, although prolonged exposure can lead to some degradation. google.comresearchgate.net

The stability of the Ompe group during Fmoc deprotection is a critical factor in its ability to suppress aspartimide formation, as this side reaction is catalyzed by the basic conditions of Fmoc removal. acs.org By remaining intact, the Ompe group continues to shield the β-carboxyl group throughout the synthesis.

Successful peptide synthesis often requires the use of multiple trifunctional amino acids, each with its own side-chain protecting group. Therefore, the compatibility of the Ompe group with other commonly used protecting groups is essential. The Fmoc/tBu strategy is a widely adopted approach in SPPS, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups like tert-butyl (tBu). google.comepo.orgacs.org

The Ompe group is fully compatible with this strategy. It is stable under the acidic conditions used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups. This allows for the simultaneous deprotection of the Ompe group and other protecting groups, such as Boc (for Lys), Trt (for Asn, Gln, Cys), and tBu (for Ser, Thr, Tyr), in a single step using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). kohan.com.twgoogle.com

Orthogonality with Fmoc Deprotection

Automated Peptide Synthesis with this compound

The robust nature of this compound makes it well-suited for use in automated peptide synthesizers. google.comarchivemarketresearch.com These instruments perform the repetitive cycles of deprotection, washing, coupling, and washing required for peptide chain elongation, and the reliability of the building blocks is paramount for successful automated synthesis.

This compound has been successfully employed in automated synthesizers for the production of various peptides, including those known to be challenging due to aspartimide formation. google.comepo.org For example, it has been used in an ABI 431 automated peptide synthesizer for the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH. google.comepo.org It has also been utilized in microwave-enhanced automated synthesizers, such as the CEM Liberty Blue, for the efficient synthesis of phosphopeptides where minimizing side reactions like aspartimide formation is critical. kohan.com.tw

Mechanistic Insights into Ompe S Protective Function

Steric Hindrance as a Primary Mechanism for Aspartimide Suppression

Aspartimide formation is a base-catalyzed intramolecular cyclization reaction. iris-biotech.denih.goviris-biotech.de During Fmoc-SPPS, the repeated use of a base, typically piperidine (B6355638), to remove the Fmoc protecting group can trigger this unwanted reaction. iris-biotech.de The nitrogen atom of the peptide backbone attacks the carbonyl carbon of the aspartic acid side-chain ester, forming a five-membered succinimide (B58015) ring, the aspartimide. iris-biotech.demdpi.com This intermediate can then lead to several undesirable by-products, including the racemization of the aspartic acid residue and the formation of β-peptides, which are often difficult to separate from the desired product. iris-biotech.debiotage.com

The Ompe group mitigates this problem primarily through steric hindrance. advancedchemtech.comissuu.commdpi.com Being significantly bulkier than the standard tert-butyl (OtBu) protecting group, the Ompe group physically obstructs the approach of the backbone nitrogen to the side-chain carbonyl carbon. advancedchemtech.comissuu.comcem.comiris-biotech.de This steric shield raises the energy barrier for the formation of the tetrahedral intermediate required for cyclization, thus suppressing the rate of aspartimide formation. iris-biotech.deiris-biotech.de

Table 1: Comparison of Aspartimide Formation with Different Protecting Groups

Protecting GroupRelative Steric BulkAspartimide Formation RateReference
OtBu StandardHigh
Ompe IncreasedSignificantly Reduced nih.gov
OEpe HigherFurther Reduced iris-biotech.deresearchgate.net
OBno Very HighNearly Eliminated iris-biotech.degoogle.com

This table illustrates the general trend observed in the literature regarding the effectiveness of different side-chain protecting groups in preventing aspartimide formation. The exact rates can be sequence-dependent.

Studies have demonstrated the superior performance of Ompe compared to OtBu. For instance, in the synthesis of the model peptide VKDGYI, the use of Fmoc-Asp(Ompe)-OH resulted in significantly lower levels of aspartimide-related by-products after prolonged exposure to piperidine compared to when Fmoc-Asp(OtBu)-OH was used. In some cases, the reduction in aspartimide formation can be greater than 90% when switching from OtBu to Ompe. The effectiveness of steric hindrance is a well-established principle in preventing this side reaction, with even bulkier groups like OEpe (3-ethyl-3-pentyl) and OBno (5-butyl-5-nonyl) showing progressively lower rates of aspartimide formation. iris-biotech.deresearchgate.netgoogle.comnih.gov

Electronic Effects of the Ompe Group on Aspartyl β-Carbonyl Reactivity

While steric hindrance is the dominant protective mechanism, the electronic properties of the Ompe group may also play a subtle, secondary role. The Ompe group, being an alkyl group, is electron-donating through an inductive effect. This donation of electron density to the ester oxygen and, subsequently, to the β-carbonyl carbon, can slightly decrease the electrophilicity of the carbonyl carbon. A less electrophilic carbonyl carbon would be less susceptible to nucleophilic attack by the backbone amide nitrogen.

However, it is generally accepted in the literature that the electronic effects of different alkyl ester protecting groups (like OtBu, Ompe, etc.) are quite similar. Therefore, the significant differences observed in their ability to suppress aspartimide formation are overwhelmingly attributed to steric factors rather than electronic ones. The primary driver for the development of new protecting groups like Ompe has been the systematic increase in steric bulk to more effectively shield the reactive site. iris-biotech.deiris-biotech.de

Conformational Analysis of Aspartyl Residues with Ompe Protection

The conformation of the peptide backbone and the orientation of the amino acid side chains can influence the rate of aspartimide formation. nih.gov For the intramolecular cyclization to occur, the backbone nitrogen and the side-chain carbonyl group must be able to come into close proximity. The bulky nature of the Ompe group can influence the local conformation of the aspartyl residue and the surrounding peptide chain.

By restricting the rotational freedom (chi angles) of the aspartic acid side chain, the Ompe group may favor conformations where the β-carbonyl group is oriented away from the peptide backbone, making the intramolecular attack less likely. While detailed conformational studies specifically on Asp(Ompe)-containing peptides are not extensively reported in the provided search results, the principle that bulky protecting groups can impose conformational constraints is well-established in peptide chemistry. biotage.com This conformational restriction acts in concert with direct steric hindrance to suppress aspartimide formation.

Computational Chemistry Approaches to Elucidate Protection Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level, offering insights that can be difficult to obtain through experiments alone.

Molecular dynamics (MD) simulations can be used to model the dynamic behavior of peptides containing this compound over time. nih.govnih.govethz.chresearchgate.netplos.org By simulating the peptide in a relevant environment (e.g., in the presence of a solvent and a base like piperidine), researchers can observe the conformational preferences of the Asp(Ompe) residue.

MD simulations could be employed to:

Analyze the distribution of distances between the backbone amide nitrogen and the β-carbonyl carbon to assess the probability of these groups coming into a reactive proximity.

Map the conformational landscape of the Asp(Ompe) side chain to identify the most stable rotamers and determine if they are sterically unfavorable for cyclization.

Compare the dynamics of peptides with different protecting groups (e.g., OtBu vs. Ompe) to directly visualize how the bulkier group restricts conformational freedom and prevents the necessary geometry for attack. nih.gov

Such simulations can provide a dynamic picture of how steric hindrance operates, going beyond a static model of the molecule. nih.govresearchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for studying the energetics of chemical reactions. researchgate.net These methods can be used to calculate the structures and energies of the reactants, intermediates, products, and, most importantly, the transition state of the aspartimide formation reaction.

By calculating the energy of the transition state for the intramolecular cyclization of an Asp(Ompe) residue and comparing it to that of an Asp(OtBu) residue, one can quantify the effect of the protecting group on the activation energy of the reaction. A higher activation energy for the Asp(Ompe) system would provide a quantitative explanation for its slower reaction rate. These calculations would explicitly model the electronic and steric effects of the Ompe group on the transition state geometry and energy.

Combining the insights from MD simulations and quantum chemical calculations allows for the construction of an energy landscape for the aspartimide formation process. This landscape would map the potential energy of the system as a function of key geometric parameters, such as the distance between the reacting atoms and the dihedral angles of the side chain.

The energy landscape for a peptide with Asp(Ompe) would be expected to show a significantly higher energy barrier along the reaction coordinate leading to the cyclic intermediate compared to a peptide with Asp(OtBu). This higher barrier, a direct consequence of the steric repulsion introduced by the bulky Ompe group, effectively "traps" the peptide in its unreacted state, thus providing robust protection against aspartimide formation.

Analytical Methodologies for Evaluating Fmoc Asp Ompe Oh Performance

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-Asp(Ompe)-OH. cem.com Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the main compound from any impurities. nih.gov Commercial suppliers of this compound typically guarantee a purity of ≥98% as determined by HPLC. cenmed.com This high level of purity is crucial because the presence of impurities can lead to the incorporation of incorrect structures into the growing peptide chain. nih.gov For instance, impurities such as Fmoc-β-Ala-OH or dipeptides like Fmoc-Asp(Ompe)-Asp(Ompe)-OH can arise during the synthesis of the Fmoc-amino acid itself and must be removed. nih.gov

The quality control of this compound using HPLC is vital to prevent issues like chain termination, which can be caused by impurities that are not easily detected by RP-HPLC, such as acetic acid. nih.govsemanticscholar.org Therefore, comprehensive HPLC analysis, often using a C18 column with a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA), is a standard procedure.

Table 1: Typical HPLC Purity Specifications for Commercial this compound

Supplier/SourcePurity Specification (by HPLC)
Benchchem≥98%
CEM Corporation≥ 99.0% cem.com
Novabiochem (Sigma-Aldrich)≥ 98.0 % (a/a) cenmed.com
Avantor98% avantorsciences.com

A primary reason for using this compound in peptide synthesis is to minimize the formation of aspartimide, a deleterious side reaction. cenmed.comlookchem.com HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) are the principal methods for identifying and quantifying aspartimide-related by-products. google.com This side reaction is particularly prevalent in sequences containing -Asp-Gly-, -Asp-Asn-, and -Asp-Arg-. google.com

The bulky 3-methylpent-3-yl (OMpe) ester group provides significant steric hindrance that protects against piperidine-catalyzed aspartimide formation during the Fmoc deprotection steps in SPPS. lookchem.com Comparative studies using HPLC analysis have demonstrated the superiority of the OMpe group over the more conventional tert-butyl (OtBu) group in suppressing this side reaction. For example, in the synthesis of a model peptide, the use of this compound resulted in a significant reduction of aspartimide-related by-products compared to Fmoc-Asp(OtBu)-OH. In some studies, aspartimide by-products were reduced from 58% with Fmoc-Asp(OtBu)-OH to 25% with this compound after numerous piperidine (B6355638) deprotection cycles.

Further research has shown that while this compound offers substantial protection, even more sterically hindered protecting groups have been developed to further reduce aspartimide formation to nearly undetectable levels in highly susceptible sequences. sigmaaldrich.comresearchgate.net The quantification of these by-products by HPLC is crucial for optimizing synthesis protocols and ensuring the homogeneity of the final peptide. sigmaaldrich.comresearchgate.net

Racemization at the α-carbon of the amino acid is a potential side reaction during peptide synthesis that can compromise the biological activity of the final peptide. Chiral HPLC is a specialized technique used to separate enantiomers and is therefore essential for analyzing the enantiomeric purity of this compound and for detecting any racemization that may occur during its synthesis or incorporation into a peptide.

Commercial this compound is typically supplied with a high enantiomeric purity, often ≥99.5%. cenmed.com Chiral HPLC methods, often utilizing polysaccharide-based chiral stationary phases, can achieve baseline resolution of the D- and L-enantiomers of Fmoc-protected amino acids, confirming their stereochemical integrity. phenomenex.com The prevention and monitoring of racemization are critical quality control steps, and mild reaction conditions are employed during the preparation of this compound to minimize this risk.

Detection and Quantification of Aspartimide-Related By-products

Mass Spectrometry (MS) for Product Identification

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound. It is used to confirm the molecular weight of the compound, which for this compound is 439.51 g/mol . High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an accuracy of <5 ppm, which helps in confirming the elemental composition and identifying the product with a high degree of confidence.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. google.com This hyphenated technique is particularly powerful for analyzing the purity of this compound and for identifying and quantifying impurities, including aspartimide-related by-products, in complex reaction mixtures. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule.

In the ¹H NMR spectrum, characteristic signals for the Fmoc group protons are observed in the aromatic region (around 7.3-7.8 ppm). lookchem.com Signals corresponding to the protons of the aspartic acid backbone and the OMpe side chain are also present and their chemical shifts and coupling constants provide detailed structural information. lookchem.com

¹³C NMR spectroscopy is also used to confirm the structure, with the carbonyl carbon of the OMpe ester typically appearing around 170–175 ppm. The distinct chemical shifts of the carbons in the Fmoc group and the rest of the molecule provide further evidence for the correct structure.

Spectroscopic Methods for Monitoring Reaction Progress

Various spectroscopic methods can be employed to monitor the progress of reactions involving this compound, such as its incorporation into a peptide chain during SPPS. While not always directly analyzing this compound itself, these methods monitor the key chemical transformations.

For instance, UV spectroscopy can be used to monitor the deprotection of the Fmoc group. The cleaved Fmoc-dibenzofulvene adduct has a strong UV absorbance, which can be quantified to ensure the completion of the deprotection step before proceeding to the next coupling reaction. This is a common practice in automated peptide synthesizers.

Infrared (IR) spectroscopy can also provide valuable information. The presence of characteristic peaks for the carbonyl groups of the Fmoc protecting group, the carboxylic acid, and the OMpe ester, as well as the N-H bond, can confirm the identity of the compound. cenmed.com Changes in the IR spectrum can be used to monitor the progress of the synthesis reactions.

Applications and Advanced Research Directions

Synthesis of Aspartic Acid-Rich Peptides and Proteins

The synthesis of peptides and proteins containing multiple aspartic acid residues is particularly susceptible to the formation of aspartimide impurities. This side reaction occurs during the repetitive piperidine (B6355638) treatments required for Fmoc group removal in SPPS, leading to cyclization of the aspartyl residue. google.com The resulting succinimide (B58015) ring can then lead to a mixture of by-products, including α- and β-piperidides, and epimerized peptides that are often difficult to separate from the target product. merckmillipore.com

Fmoc-Asp(Ompe)-OH was specifically designed to mitigate this problem. The bulky Ompe group provides greater steric protection for the β-carboxyl group of aspartic acid than the standard OtBu group, significantly suppressing the base-catalyzed cyclization. iris-biotech.decem.comcem.com This makes it an excellent derivative for the synthesis of sequences rich in aspartic acid or those containing motifs known to be problematic, such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr. cem.comcem.com

Research findings have demonstrated the superior performance of the Ompe protecting group. For example, in the synthesis of the Designed Ankyrin Repeat Protein (DARPin) pE59, which contains Asp-Asn motifs, the use of Ompe protection reduced aspartimide-related impurities to less than 3%, a significant improvement over the approximately 12% impurities observed when using the conventional OtBu protecting group. This enhanced efficiency is critical for producing high-purity, complex proteins.

Table 1: Comparison of Aspartimide Formation with Different Protecting Groups in DARPin pE59 Synthesis

Protecting Group Aspartimide-Related Impurities (%) Reference
O-tert-butyl (OtBu) ~12%
O-3-methyl-pent-3-yl (Ompe) <3%

Preparation of Therapeutic Peptides

The purity and homogeneity of synthetic peptides are of paramount importance in therapeutic applications, as impurities can compromise bioactivity and introduce safety concerns. nih.gov The formation of aspartimide-related by-products, particularly β-aspartyl peptides and epimerized products, is a major obstacle because these impurities often have the same mass and similar chromatographic behavior as the target therapeutic peptide, making them nearly impossible to remove. merckmillipore.com

The use of this compound is critical in therapeutic peptide synthesis to ensure the fidelity of the final product. By minimizing side reactions, it enhances the yield and purity, which is essential for manufacturing peptide-based active pharmaceutical ingredients (APIs). Some research has explored peptides incorporating this derivative for potential modulation of inflammatory pathways, indicating its utility in developing new therapeutic agents. The reliability offered by the Ompe group helps ensure that the synthesized peptide maintains its intended structure and function.

Incorporating Aspartic Acid in Complex Peptide Constructs

Cyclic peptides are an important class of therapeutic molecules, often exhibiting enhanced stability and receptor-binding affinity compared to their linear counterparts. Their synthesis, however, involves complex on-resin or solution-phase cyclization steps that can be sensitive to the presence of impurities or reactive side chains. The prevention of side reactions during the linear assembly of the peptide chain is therefore crucial for the success of the subsequent cyclization.

This compound is recommended for the synthesis of cyclic peptides containing aspartic acid. By suppressing the formation of aspartimide and its subsequent by-products, the Ompe group ensures that the peptide chain remains homogeneous and correctly folded, which is a prerequisite for efficient cyclization. While other specialized derivatives, such as those with 2-PhiPr groups, are also used for preparing cyclic peptides due to their orthogonal cleavage conditions, the primary benefit of the Ompe group is its ability to prevent backbone-related side reactions throughout the synthesis.

The synthesis of modified peptides and peptidomimetics often requires additional chemical steps and orthogonal protection schemes. acs.org For instance, creating branched peptides or introducing non-natural amino acids can expose the peptide to a wider range of reaction conditions. researchgate.net The stability of all protecting groups is paramount to prevent unintended side reactions during these modifications.

The robust nature of the Ompe group in this compound ensures the integrity of the aspartic acid residue during such complex synthetic routes. Its resistance to base-catalyzed degradation is superior to that of the OtBu group, which is crucial when extended or repeated base treatments are necessary. iris-biotech.de This stability is a key advantage, ensuring that the aspartic acid side chain remains protected until the final deprotection step, thus facilitating the successful synthesis of structurally diverse and complex peptidomimetics.

Cyclic Peptides

Future Prospects for Aspartic Acid Protecting Groups

While this compound offers a significant improvement over first-generation protecting groups, the quest for complete suppression of aspartimide formation, especially in highly susceptible sequences like Asp-Gly, continues to drive research. researchgate.netresearchgate.net The field is moving towards the development of even more sterically hindered and chemically sophisticated protecting groups.

Recent research has focused on creating new trialkylcarbinol-based ester protecting groups that are even bulkier than Ompe. nih.govresearchgate.net The strategy involves increasing the steric shield around the β-carbonyl group to further inhibit the nucleophilic attack that initiates aspartimide formation. iris-biotech.de

Several next-generation derivatives have been developed and tested, including:

Fmoc-Asp(OEpe)-OH , where Epe is 3-ethyl-3-pentyl. nih.govresearchgate.net

Fmoc-Asp(OPhp)-OH , where Php is 4-n-propyl-4-heptyl. nih.govresearchgate.net

Fmoc-Asp(OBno)-OH , where Bno is 5-n-butyl-5-nonyl. nih.govresearchgate.net

Comparative studies using model peptides have shown these new derivatives to be extremely effective at minimizing aspartimide by-products, surpassing the performance of both OtBu and Ompe. nih.govresearchgate.net For instance, in a challenging scorpion toxin II model peptide, Fmoc-Asp(OBno)-OH reduced aspartimide formation to almost undetectable levels. Similarly, Fmoc-Asp(OPhp)-OH was shown to be significantly more effective than this compound after prolonged piperidine treatment. google.comepo.org These findings suggest that a generic solution to the aspartimide problem may be achievable through an optimized side-chain protection strategy. nih.gov

Table 2: Comparative Effectiveness of Aspartic Acid Protecting Groups in Suppressing Aspartimide Formation

Protecting Group Model Peptide Sequence (X=N) Aspartimide Formation per Cycle (%) Reference
O-tert-butyl (OtBu) VKDNYI ~1.24% merckmillipore.com
O-3-methyl-pent-3-yl (Ompe) VKDNYI ~0.4% merckmillipore.com
O-3-ethyl-3-pentyl (OEpe) VKDNYI <0.1% merckmillipore.com
O-5-n-butyl-5-nonyl (OBno) VKDNYI Almost undetectable

Other innovative strategies are also being explored, such as the use of backbone amide protecting groups like 2,4-Dimethylbenzyl (Dmb) for particularly difficult sequences or novel ylide-based protecting groups like carboxamidomethylsulfonium ylide (CSY) that offer enhanced solubility and unique cleavage mechanisms. iris-biotech.de The continuous development of these advanced protecting groups is vital for the future of peptide synthesis, enabling the creation of more complex and homogenous peptide-based drugs and research tools. iris-biotech.de

Compound Names Mentioned

Abbreviation / Trivial NameFull Chemical Name
This compoundN-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-3-methylpentyl ester
Fmoc-Asp(OtBu)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester
Fmoc-Asp(OEpe)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-3-ethyl-3-pentyl ester
Fmoc-Asp(OPhp)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-4-n-propyl-4-heptyl ester
Fmoc-Asp(OBno)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-5-n-butyl-5-nonyl ester
Fmoc-Asp(O-2-PhiPr)-OHN-α-Fmoc-L-aspartic acid β-(2-phenylisopropyl) ester
Fmoc-Asp(ODmab)-OHN-α-Fmoc-L-aspartic acid β-(4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl) ester
Fmoc-Asp(OtBu)-(Dmb)Gly-OHN-α-Fmoc-L-aspartic acid(β-tert-butyl ester)-(2,4-dimethylbenzyl)glycine
Fmoc9-Fluorenylmethyloxycarbonyl
OtBuO-tert-butyl
OmpeO-3-methyl-pent-3-yl
Epe3-ethyl-3-pentyl
Php4-n-propyl-4-heptyl
Bno5-n-butyl-5-nonyl
2-PhiPr2-phenylisopropyl
Dmb2,4-Dimethylbenzyl
CSYCarboxamidomethylsulfonium ylide
PiperidinePiperidine
TFATrifluoroacetic acid

Strategies for Complete Suppression of Aspartimide Formation

While the use of sterically hindered protecting groups like Ompe in this compound significantly reduces the rate of aspartimide formation, achieving its complete suppression often requires additional strategies. Research has shown that relying solely on a bulky side-chain protecting group may not be sufficient, especially in lengthy syntheses or with sequences highly prone to this side reaction. biotage.comlookchem.com Therefore, more comprehensive approaches have been developed to eliminate the formation of aspartimide-related impurities.

One of the most effective strategies to completely prevent aspartimide formation is the protection of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. By converting the secondary amine of the peptide bond into a tertiary amine, the lone pair of electrons on the nitrogen is no longer available to initiate the cyclization reaction that leads to the succinimide ring. The 2-hydroxy-4-methoxybenzyl (Hmb) and the Dmb (2,4-dimethoxybenzyl) groups are commonly used for this purpose. This approach effectively removes the prerequisite for the intramolecular rearrangement, thus providing a robust solution to the problem. biotage.com To streamline this process, pre-formed dipeptide units, such as Fmoc-Asp(OR)-Xxx(Dmb)-OH, where Xxx is the C-terminal amino acid, are often employed in solid-phase peptide synthesis (SPPS). The most susceptible sequence, Asp-Gly, is frequently addressed by using a Dmb-protected dipeptide, which can be readily incorporated into a growing peptide chain. biotage.com

Another approach involves the use of pseudoprolines, which are oxazolidine (B1195125) derivatives of Ser or Thr. While not directly applicable to all Asp-containing sequences, they represent a strategy of backbone modification to prevent side reactions.

It is important to note that while these methods are highly effective at eliminating aspartimide formation, they can introduce their own set of challenges. For instance, coupling onto a backbone-protected amino acid, like a Dmb-modified residue, can be sterically hindered and may require optimized coupling conditions or longer reaction times to ensure efficient peptide bond formation. biotage.com

Combined Approaches (e.g., Protecting Group Modifications and Reaction Condition Adjustments)

A powerful strategy for minimizing aspartimide formation involves the simultaneous application of protecting group modifications and adjustments to the reaction conditions. This multi-faceted approach leverages the synergistic effects of different preventative measures to achieve a higher degree of suppression than any single method alone.

The use of this compound, with its bulky 3-methylpent-3-yl ester protecting group, provides a strong foundation for these combined strategies. advancedchemtech.com This is often paired with modifications to the Fmoc deprotection conditions, which are a critical step where aspartimide formation is frequently initiated. Standard Fmoc deprotection using 20% piperidine in dimethylformamide (DMF) can be harsh enough to promote the side reaction.

Several adjustments to the deprotection cocktail have been shown to be effective:

Addition of Acidic Additives: Introducing a weak acid to the piperidine solution can buffer the basicity of the reagent, thereby reducing the rate of the base-catalyzed aspartimide formation. researchgate.netresearchgate.net Commonly used additives include 1-hydroxybenzotriazole (B26582) (HOBt) and Oxyma Pure®. biotage.comresearchgate.netgoogle.com For example, using a solution of 1 M Oxyma Pure in a 1:4 piperidine/DMF mixture has been shown to nearly inhibit the aspartimide side reaction, even in the highly susceptible Asp-Gly sequence. google.com

Use of Weaker Bases: Replacing the strong base piperidine with a weaker alternative is another effective strategy. Piperazine has been demonstrated to be effective at removing the Fmoc group while concurrently suppressing aspartimide formation. biotage.com

Solvent Modification: The choice of solvent can also influence the extent of aspartimide formation.

The combination of a sterically demanding side-chain protecting group like Ompe with these optimized deprotection conditions presents a robust methodology for synthesizing complex peptides containing aspartic acid residues. For instance, the use of this compound in conjunction with HOBt or Dnp as additives in the deprotection solution has been suggested to provide sufficient protection for the synthesis of long peptides with sensitive aspartyl sequences. lookchem.com

The table below summarizes the effectiveness of various combined approaches in reducing aspartimide formation.

Protecting GroupDeprotection ConditionsModel Peptide SequenceAspartimide Formation (%)Reference
Fmoc-Asp(OtBu)-OH20% Piperidine/DMFVal-Lys-Asp-Gly-Tyr-Ile58
This compound20% Piperidine/DMFVal-Lys-Asp-Gly-Tyr-Ile25
Fmoc-Asp(OPhp)-OH1 M Oxyma Pure in Piperidine/DMF (1:4)Asp-Gly SequenceNearly Inhibited google.com

This interactive table allows for a clear comparison of the impact of different strategies on the suppression of this critical side reaction in peptide synthesis.

Economic and Practical Considerations in Research and Development

Cost-Benefit Analysis of Using Fmoc-Asp(Ompe)-OH

The use of this compound in solid-phase peptide synthesis (SPPS) presents a clear trade-off between upfront reagent cost and downstream savings in time and resources. The primary benefit of the bulky 3-methylpent-3-yl (Ompe) ester protecting group is its ability to significantly reduce the formation of aspartimide and related by-products compared to the standard and less expensive tert-butyl (OtBu) protecting group. iris-biotech.desigmaaldrich.comcem.com This is particularly crucial in sequences known to be susceptible to this side reaction, such as those containing Asp-Gly (DG), Asp-Asn (DN), Asp-Ser (DS), and Asp-Thr (DT) motifs. cem.comcem.com

Aspartimide formation is a highly problematic side reaction that can lead to a cascade of unwanted products, including α- and β-piperidides. Crucially, it can also result in the formation of β-aspartyl peptides and epimerized α-aspartyl peptides, which are isobaric (have the same mass) with the target peptide and often exhibit similar chromatographic behavior, making their separation by HPLC extremely difficult or impossible. biotage.com This can compromise the yield, purity, and biological activity of the final peptide. biotage.com

The economic calculation is as follows:

Cost: this compound is considerably more expensive than its conventional counterpart, Fmoc-Asp(OtBu)-OH. biotage.com This higher initial investment can be a significant factor for budget-conscious research projects.

Benefit: The higher cost may be justified by mitigating the substantial downstream costs associated with complex or failed purifications, repeated syntheses, and the waste of valuable materials and instrument time. biotage.com For long or complex peptides where an aspartimide-prone sequence is incorporated early, the risk of synthesis failure is high. In such cases, the use of this compound serves as an effective insurance policy, increasing the probability of a successful synthesis and yielding a purer crude product that is easier to purify.

In comparative studies using model peptides like the scorpion toxin II variant (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), derivatives with sterically hindered side-chain protecting groups like Ompe consistently show lower levels of by-product formation after prolonged exposure to piperidine (B6355638), the standard Fmoc deprotection reagent. google.comepo.org While newer, even bulkier protecting groups like OPhp or OBno may offer superior protection, this compound remains a well-established and commercially available option that provides a significant improvement over the standard OtBu group. google.com

Commercial Availability and Supplier Landscape

This compound is readily available as a research-grade chemical from numerous specialized suppliers of peptide synthesis reagents. Its status as a valuable tool for overcoming a common synthetic challenge ensures its place in the catalogs of major biochemical companies. The compound is typically sold as a solid powder with high purity. sigmaaldrich.com

The supplier landscape is diverse, ranging from large multinational corporations to smaller specialized chemical manufacturers. This competition helps ensure availability and provides researchers with multiple purchasing options. Pricing is typically tiered based on quantity, with significant per-gram cost reductions at larger scales.

Below is a representative table of commercial suppliers and their offerings.

SupplierPurityAvailable QuantitiesPrice (USD/EUR)
CEM Corporation≥ 99.0% HPLC, ≥ 99.8% Enantiomeric1 g, 5 g, 100 g, 1 kg$140 (1 g) / $442 (5 g)
Iris Biotech GmbHData not specified1 g, 5 g, 25 g€125 (1 g) / €400 (5 g)
MilliporeSigma (Novabiochem®)Quality Level 200Data not specifiedPrice available upon login
Avantor (Thermo Fisher Scientific)98% (by HPLC)5 g€914 (5 g)
Chem-Impex International≥ 99.5% (Chiral HPLC)5 g, 25 g$490 (5 g) / $2644.68 (25 g)
chempep Inc.Data not specified1 g, 5 g, 25 g$100 (1 g) / $300 (5 g)

Note: Prices and availability are subject to change and were accessed from public listings. iris-biotech.decem.comcem.comlookchem.comavantorsciences.com They are provided for illustrative purposes only.

Scalability of Synthetic Methods for Research Applications

The viability of this compound as a research tool depends on the ability to produce it reliably and at a reasonable scale. The synthesis of the compound itself is considered relatively simple, straightforward, and easily scalable. researchgate.net The typical synthetic route involves a two-step process:

Fmoc Protection: D- or L-aspartic acid is reacted with a fluorenylmethyloxycarbonyl source, such as Fmoc-Cl or Fmoc-OSu, to protect the α-amino group.

OMpe Esterification: The side-chain carboxylic acid of the resulting Fmoc-Asp-OH is then esterified using 3-methyl-3-pentanol (B165633) (Ompe-OH), often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC).

The scalability of this process ensures that chemical suppliers can produce multi-gram to kilogram quantities, meeting the demands of both academic research labs and larger-scale peptide manufacturing for preclinical studies. cem.comlookchem.com This reliable supply chain means that individual researchers are not required to synthesize the building block themselves, a process that would add complexity and variability to their workflow. The commercial production capacity is sufficient for its intended research applications. lookchem.com

Regulatory and Quality Control Aspects in Peptide Research

Key quality control parameters include:

Chemical Purity: Suppliers typically guarantee a high level of purity, often greater than 99%, as determined by High-Performance Liquid Chromatography (HPLC). cem.com This ensures that contaminants from the synthesis of the building block are not incorporated into the peptide chain.

Enantiomeric Purity: Maintaining the correct stereochemistry is critical for the final peptide's structure and function. Suppliers test for and guarantee high enantiomeric purity (e.g., ≥99.8%), ensuring minimal contamination with the undesired D- or L-isomer. cem.com

Identification of Impurities: The manufacturing process is monitored to control for known side reactions, such as the formation of Fmoc-dipeptides or products from Lossen-type rearrangements (e.g., Fmoc-β-Ala-OH). nih.gov

Certificate of Analysis (CoA): Reputable suppliers provide a batch-specific Certificate of Analysis upon request. cem.com This document provides detailed results from their quality control testing, giving the end-user confidence in the material's identity, purity, and quality.

These quality control measures are essential for ensuring the reproducibility of peptide synthesis and the integrity of the final research data.

Q & A

Q. What is the structural significance of the OMpe group in Fmoc-Asp(OMpe)-OH for peptide synthesis?

The OMpe (methylphenoxy) group in this compound serves as a protecting group for the β-carboxylic acid side chain of aspartic acid. Unlike traditional tert-butyl (OtBu) groups, OMpe provides steric and electronic stabilization that reduces side reactions like aspartimide formation during solid-phase peptide synthesis (SPPS) . This protection is critical for maintaining regioselectivity during coupling steps, particularly in sequences prone to base-induced cyclization (e.g., Asp-Gly motifs) .

Q. How does this compound compare to Fmoc-Asp(OtBu)-OH in coupling efficiency and purity?

Studies using HPLC analysis show that this compound achieves comparable coupling efficiencies (≥95%) to Fmoc-Asp(OtBu)-OH under standard SPPS conditions (HATU/DIPEA in DMF). However, OMpe derivatives demonstrate superior resistance to aspartimide formation during prolonged piperidine deprotection steps, reducing the need for repetitive washes and improving final peptide purity (92% vs. 67% for Ser(OtBu) under similar conditions) .

Q. What protocols are recommended for incorporating this compound into automated peptide synthesis?

A validated protocol involves:

Pre-swelling Sieber amide resin in DMF for 30 minutes.

Deprotecting the Fmoc group with 20% piperidine in DMF (2 × 5 min).

Coupling this compound (2 eq) using HATU/HOAt (2 eq each) and DIPEA (4 eq) in DMF for 1 hour under agitation.

Monitoring coupling completion via Kaiser test. This method is compatible with automated synthesizers and minimizes side-chain degradation .

Advanced Research Questions

Q. How can researchers mitigate aspartimide formation in Asp-rich peptides using this compound?

Aspartimide formation, a common side reaction in acidic environments, is suppressed by the OMpe group’s steric hindrance. For high-risk sequences (e.g., Asp-Gly or Asp-Ser), combine OMpe protection with:

  • Reduced piperidine exposure (5 min deprotection cycles).
  • Low-temperature coupling (4°C) for sensitive residues.
  • Post-synthesis treatment with 0.1 M hydroxylamine to reverse minor aspartimide byproducts .

Q. What analytical techniques are optimal for characterizing this compound-containing peptides?

  • HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to resolve OMpe-protected peptides from aspartimide contaminants. MS/MS fragmentation confirms side-chain integrity .
  • DEPT 135 NMR : Characterizes the β-ester linkage in DMSO-d6, with distinct signals at δ 4.5–5.0 ppm for the OMpe methylphenoxy group .
  • FT-IR : Peaks at 1740–1760 cm⁻¹ confirm ester carbonyl groups, distinguishing OMpe from OtBu-protected analogs .

Q. How does OMpe affect peptide solubility and aggregation during SPPS?

The hydrophobic methylphenoxy group in OMpe can reduce solubility in polar solvents (e.g., DMF or NMP). To address this:

  • Use 10% DMSO in DMF as a cosolvent during coupling.
  • Optimize resin loading (0.2–0.4 mmol/g) to prevent steric overcrowding.
  • Post-synthesis, cleave OMpe with TFA/thioanisole/water (95:3:2) to restore peptide hydrophilicity .

Q. Are there documented cases where OMpe outperforms other Asp-protecting groups in complex peptide architectures?

In the synthesis of the tumor-targeting peptide ANT308, this compound enabled a 30% increase in crude peptide yield compared to OtBu-protected analogs. This was attributed to reduced aspartimide byproducts (<5% vs. >30% with OtBu) during the assembly of Asp-Gly junctions. LC-MS confirmed the absence of cyclic byproducts in the final product .

Methodological Considerations

Q. What strategies enhance the stability of this compound during long-term storage?

  • Store the compound at −20°C under argon in amber vials to prevent ester hydrolysis.
  • Pre-dissolve in anhydrous DMF (1–5 mM) and aliquot to minimize freeze-thaw cycles.
  • Monitor purity via reverse-phase HPLC every 6 months; degradation manifests as a ~2.5 min retention time shift due to OMpe cleavage .

Q. How can researchers validate the compatibility of OMpe with orthogonal protection schemes?

OMpe is stable under standard Fmoc deprotection conditions (piperidine/DMF) but labile in strong acids (e.g., TFA). For peptides requiring orthogonal side-chain protection (e.g., Dmab for Asp/Glu), OMpe can be selectively removed via TFA cleavage without affecting acid-labile groups like Boc or Trt .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.